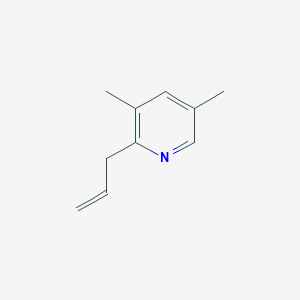
3,5-Dimethyl-2-prop-2-enylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Allyl-3,5-dimethylpyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom The presence of the allyl group (a three-carbon chain with a double bond) and two methyl groups at the 3 and 5 positions makes this compound unique
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyl-3,5-dimethylpyridine can be achieved through several methods. One common approach involves the heterocyclization of allylamine with other amines in the presence of palladium catalysts . This method typically requires specific reaction conditions, such as elevated temperatures and the presence of a suitable solvent.
Industrial Production Methods: Industrial production of 2-Allyl-3,5-dimethylpyridine often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps like condensation reactions followed by purification through distillation or crystallization.
化学反応の分析
Types of Reactions: 2-Allyl-3,5-dimethylpyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the allyl group, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Alkylated or acylated pyridine compounds.
科学的研究の応用
Organic Synthesis
3,5-Dimethyl-2-prop-2-enylpyridine serves as an important building block in organic synthesis. Its unique structure allows chemists to explore new synthetic pathways and reactions. It can be utilized to synthesize more complex organic molecules, making it valuable in the development of new materials and specialty chemicals.
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Properties : Studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains and fungi. In vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Antiviral Activity : Preliminary findings suggest that this compound may inhibit viral replication through modulation of specific cellular pathways, making it a candidate for further research in antiviral therapies.
- Anticancer Effects : The compound has been evaluated for its anticancer potential. Studies on cancer cell lines have reported that it induces apoptosis (programmed cell death), particularly through the activation of caspase pathways.
Medicinal Chemistry
In medicinal chemistry, this compound is being explored as a lead compound for drug development. Its biological activities make it a candidate for targeting specific diseases, including infections and cancers.
Data Table: Summary of Biological Activities
| Biological Activity | Observations | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive/negative bacteria | |
| Antiviral | Inhibits viral replication | |
| Anticancer | Induces apoptosis in cancer cell lines |
Case Study 1: Antimicrobial Testing
In controlled laboratory settings, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be:
- S. aureus : 32 µg/mL
- E. coli : 64 µg/mL
These results indicate potent antimicrobial properties that warrant further exploration for therapeutic applications.
Case Study 2: Anticancer Activity
In a study involving human breast cancer cell lines (MCF-7), varying concentrations of the compound were administered to evaluate its effects on apoptosis markers. The findings revealed a dose-dependent increase in apoptosis markers such as cleaved PARP and caspase-3 activation. The IC50 value was approximately:
- IC50 Value : 15 µM
This suggests significant anticancer potential worth investigating further.
作用機序
The mechanism of action of 2-Allyl-3,5-dimethylpyridine involves its interaction with various molecular targets. The allyl group allows for the formation of covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The nitrogen atom in the pyridine ring can also participate in hydrogen bonding and coordination with metal ions, influencing the compound’s biological activity.
類似化合物との比較
2-Ethyl-3,5-dimethylpyridine: Similar in structure but with an ethyl group instead of an allyl group.
3,5-Dimethylpyridine: Lacks the allyl group, making it less reactive in certain chemical reactions.
2-Allyl-4,6-dimethylpyridine: Similar but with different methyl group positions.
Uniqueness: 2-Allyl-3,5-dimethylpyridine is unique due to the presence of the allyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
113985-35-6 |
|---|---|
分子式 |
C10H13N |
分子量 |
147.22 g/mol |
IUPAC名 |
3,5-dimethyl-2-prop-2-enylpyridine |
InChI |
InChI=1S/C10H13N/c1-4-5-10-9(3)6-8(2)7-11-10/h4,6-7H,1,5H2,2-3H3 |
InChIキー |
XXNQPUADQKRVEF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N=C1)CC=C)C |
正規SMILES |
CC1=CC(=C(N=C1)CC=C)C |
同義語 |
Pyridine,3,5-dimethyl-2-(2-propenyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















